4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide
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Overview
Description
This compound, 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide, is an organic compound with potential applications in various scientific fields. Its structural complexity offers a unique platform for exploring novel reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide, one might begin with a chloropyridine derivative. The synthetic pathway usually involves:
A substitution reaction where the 3-chloropyridin-4-yl group is introduced.
Subsequent formation of the piperidine ring.
Coupling of the piperidine moiety with the 2-methoxyphenyl carboxamide group.
Industrial Production Methods
While specific industrial methods can vary, scalable production typically relies on optimization of each step to ensure high yield and purity. Standard reaction conditions involve controlled temperatures, specific solvents like dichloromethane, and catalysts to drive reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo redox reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Substitution: : Halide substitution at the pyridinyl group is feasible, allowing for further functionalization.
Hydrolysis: : Under acidic or basic conditions, the carboxamide group can be hydrolyzed.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
Derivatives with modified functional groups depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate for synthesizing other complex molecules.
Biology
In biological research, it may be used to study enzyme interactions due to its stable structure.
Medicine
Industry
Utilized in materials science for developing novel polymers or coatings with specific properties.
Mechanism of Action
The compound interacts with biological targets through:
Binding: : It may bind to specific receptors or enzymes, modulating their activity.
Pathway Interference: : By interacting with signaling pathways, it can alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-{[(3-chloropyridin-2-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide
4-{[(3-bromopyridin-4-yl)oxy]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide
Uniqueness
The position of the chlorine atom on the pyridinyl group can significantly impact the reactivity and interaction profile of the compound, making it a unique candidate for specific applications.
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Properties
IUPAC Name |
4-[(3-chloropyridin-4-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-18-5-3-2-4-16(18)22-19(24)23-10-7-14(8-11-23)13-26-17-6-9-21-12-15(17)20/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLZGCCFWYGVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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